N,N-Dimethylaminoethylnitrosoethylurea

Description

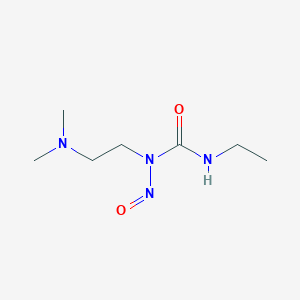

Chemical Identity and Structure N,N-Dimethylaminoethylnitrosoethylurea (CAS: 142713-74-4) is a nitroso compound characterized by a urea backbone substituted with dimethylaminoethyl and nitrosoethyl groups. Its molecular formula is C₇H₁₄N₄O₂, and its molecular weight is 186.21 g/mol . Structurally, it combines the mutagenic nitroso (-N=O) moiety with a urea scaffold, a configuration shared with other alkylnitrosoureas.

Nitroso compounds like this are primarily used in research as alkylating agents for studying carcinogenesis and DNA damage mechanisms.

Properties

CAS No. |

142713-74-4 |

|---|---|

Molecular Formula |

C9H8N4O3S2 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-ethyl-1-nitrosourea |

InChI |

InChI=1S/C7H16N4O2/c1-4-8-7(12)11(9-13)6-5-10(2)3/h4-6H2,1-3H3,(H,8,12) |

InChI Key |

JQWUXQRFTBGVEB-UHFFFAOYSA-N |

SMILES |

CCNC(=O)N(CCN(C)C)N=O |

Canonical SMILES |

CCNC(=O)N(CCN(C)C)N=O |

Synonyms |

DMENEU N,N-dimethylaminoethylnitrosoethylurea |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Differences in Reactivity and Toxicity

NMU and ENU are direct-acting alkylating agents, while NDEA requires metabolic activation to exert carcinogenicity .

Toxicological Profiles: NMU: Highly carcinogenic in rodents, inducing tumors in the nervous system and gastrointestinal tract . ENU: Known for causing point mutations and teratogenic effects . NDEA: Classified as a Group 2A carcinogen (IARC), linked to liver and esophageal cancers . this compound: Limited toxicity data, but structural analogs suggest similar risks of genotoxicity and organ-specific carcinogenesis .

Stability :

- NMU and ENU degrade rapidly in aqueous solutions, whereas NDEA is more stable, requiring cytochrome P450 enzymes for bioactivation .

Research Findings

- Mutagenicity: this compound shares DNA alkylation mechanisms with NMU and ENU, targeting guanine residues to form O⁶-alkylguanine adducts .

- Carcinogenicity: NMU and ENU are used to model brain and breast cancers in rodents, while NDEA is employed in liver cancer studies . The dimethylaminoethyl group in the target compound may broaden its tissue tropism .

- Regulatory Status: NMU, ENU, and NDEA are regulated under OSHA and EPA guidelines due to their carcinogenicity . The target compound’s regulatory status remains unclear but warrants similar scrutiny.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.